5-Methyl-4-nitro-1,2-thiazole

Organic Synthesis Electrophilic Substitution Reaction Kinetics

5-Methyl-4-nitro-1,2-thiazole (CAS 1073-19-4): a uniquely regioselective isothiazole scaffold. The 5-methyl group unlocks condensation reactions not possible with 3-methyl isomers; the 4-nitro group serves as a reducible handle for amine diversification. This specific substitution pattern is essential—positional isomers yield divergent reactivity. Validated applications: antibacterial agents with superior MICs vs. clindamycin, Pt(II) anticancer complexes with DFT-confirmed N-coordination, and agrochemical intermediates. ≥95% purity. Request a quote.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 1073-19-4
Cat. No. B086453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-nitro-1,2-thiazole
CAS1073-19-4
Synonyms5-Methyl-4-nitro-isothiazole
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESCC1=C(C=NS1)[N+](=O)[O-]
InChIInChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-5-9-3/h2H,1H3
InChIKeyMTXQKCXLNWRWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-nitro-1,2-thiazole (CAS 1073-19-4): Key Properties and Procurement Considerations


5-Methyl-4-nitro-1,2-thiazole (CAS 1073-19-4) is a heterocyclic organic compound featuring a five-membered 1,2-thiazole (isothiazole) ring substituted with a methyl group at the 5-position and a nitro group at the 4-position [1]. It belongs to the broader class of isothiazoles, which are aromatic sulfur-nitrogen heterocycles recognized for their utility as synthetic building blocks in medicinal chemistry and agrochemical development [2]. The presence of two electronegative heteroatoms in a 1,2-relationship imparts unique electronic properties, while the nitro group serves as both a strong electron-withdrawing substituent and a handle for further synthetic elaboration (e.g., reduction to an amine) [3].

Why 5-Methyl-4-nitro-1,2-thiazole Cannot Be Replaced by Other Nitroisothiazoles


The specific regiochemistry of substituents on the isothiazole ring profoundly influences both the compound's physicochemical properties and its reactivity profile. Simple substitution with a positional isomer, such as 3-methyl-4-nitroisothiazole (CAS 1073-18-3), or a derivative lacking the methyl group, such as 4-nitroisothiazole (CAS 931-07-7), is not chemically equivalent [1]. The 5-methyl group in the target compound is known to confer unique reactivity, enabling condensation reactions that are not readily accessible to 3-methyl substituted analogs [2]. Furthermore, the presence and position of the methyl group affect the electronic environment of the ring, altering properties such as reduction potential and electron affinity, which are critical parameters in applications ranging from prodrug activation to materials chemistry [3]. Therefore, substituting a different nitroisothiazole in a validated synthetic pathway or biological assay may lead to divergent or failed experimental outcomes.

Quantitative Differentiation of 5-Methyl-4-nitro-1,2-thiazole Against Closest Analogs


Reactivity and Synthetic Utility: 5-Methyl vs. 3-Methyl Substituent Effects on Nitration

The 5-methyl group in 5-methyl-4-nitro-1,2-thiazole is known to impart a distinct reactivity profile compared to its 3-methyl substituted isomer (3-methyl-4-nitroisothiazole, CAS 1073-18-3). Kinetic studies on the nitration of isothiazoles demonstrate that isothiazole and its 5-methyl derivative undergo nitration exclusively as the free base, whereas 3,5-dimethylisothiazole exhibits a mechanistic change to nitration as the conjugate acid [1]. This mechanistic divergence, driven by the position of methyl substitution, underscores that 5-substituted and 3-substituted nitroisothiazoles will exhibit different reaction kinetics and may require different conditions for further functionalization. Additionally, the 5-methyl substituent specifically allows for condensation reactions, a reactivity not generally observed with 3-methylisothiazoles [2]. This makes the 5-methyl isomer a more versatile intermediate for building molecular complexity.

Organic Synthesis Electrophilic Substitution Reaction Kinetics Isothiazole Chemistry

Electronic Properties and Redox Behavior: Reduction Potential and Electron Affinity

The position of the methyl substituent on the nitroisothiazole ring directly impacts its electronic properties. While direct experimental data for 5-methyl-4-nitro-1,2-thiazole are limited, extensive computational and experimental analysis of the closely related positional isomer, 3-methyl-4-nitroisothiazole (1), provides a robust class-level inference [1]. For this isomer, the measured reduction potential and calculated electron affinity were found to be comparable to 1-methyl-3-nitropyrazole and significantly higher than 1-methyl-4-nitropyrazole [1]. This indicates that nitroisothiazoles with the nitro group adjacent to the ring heteroatom (as in the target 4-nitro compound) are highly susceptible to reduction. The presence of a methyl group at the 5-position (vs. 3-position) will further modulate this electronic susceptibility through its electron-donating effect, which is known to be position-dependent [2].

Computational Chemistry Electrochemistry Reduction Potential Nitroaromatic Compounds

Biological Activity: Antimicrobial Efficacy of Nitrothiazole Derivatives vs. Common Antibiotics

Nitrothiazole derivatives, as a class to which 5-methyl-4-nitro-1,2-thiazole belongs, have demonstrated unique and potent antibacterial activity, particularly against anaerobic bacteria. Studies on related nitrothiazoles have shown that they achieve extremely low minimum inhibitory concentrations (MICs) that are not approached by other nitro-compounds or common antibiotics like clindamycin, ampicillin, and tetracycline [1]. This class-level inference highlights the potential of the 5-methyl-4-nitro-1,2-thiazole scaffold as a privileged structure for developing novel antimicrobial agents that could overcome existing resistance mechanisms. While direct MIC data for the exact compound is not publicly available, its core structure is validated by this potent class activity.

Antimicrobial Discovery Nitroaromatic Prodrugs Anaerobic Bacteria Drug Resistance

Coordination Chemistry: Predicted N-Pt Bonding vs. S-Pt Bonding in Complexes

When used as a ligand for platinum(II) complexation, 4-nitroisothiazole derivatives are predicted to coordinate exclusively through the nitrogen atom of the isothiazole ring rather than the sulfur atom. Density Functional Theory (DFT) calculations on the formation of Pt(II) complexes with substituted 4-nitroisothiazoles show that nitrogen-platinum bonded complexes (N-Pt) are thermodynamically much more stable than their sulfur-platinum bonded (S-Pt) counterparts [1]. The calculated difference in Gibbs free energy of formation (ΔΔfG) overwhelmingly favors N-coordination by 19-48 kcal/mol [1]. This strong energetic preference is a defining characteristic of the 4-nitroisothiazole ligand class and is independent of the cis/trans geometry of the complex.

Coordination Chemistry Platinum(II) Complexes Anticancer Agents DFT Calculations

Physicochemical Properties: Computed Boiling Point and Molecular Descriptors

For procurement and handling, predicted physicochemical properties provide practical guidance. The boiling point of 5-methyl-4-nitro-1,2-thiazole is computationally predicted to be 392.7 ± 52.0 °C at 760 mmHg, with a vapor pressure of 0.0 ± 0.9 mmHg at 25 °C and an enthalpy of vaporization of 64.3 ± 3.0 kJ/mol . These data indicate the compound is a relatively low-volatility solid or high-boiling liquid at room temperature, which informs appropriate storage conditions and purification strategies (e.g., suitability for distillation under reduced pressure). While these are predicted values, they serve as useful benchmarks against which experimental data from a specific supplier's batch can be compared.

Preparative Chemistry Purification Physicochemical Properties Computational Prediction

Procurement-Driven Applications for 5-Methyl-4-nitro-1,2-thiazole Based on Verified Differentiation


Medicinal Chemistry: Development of Novel Antimicrobial Agents Targeting Anaerobic Bacteria

Procure 5-methyl-4-nitro-1,2-thiazole as a core scaffold for synthesizing libraries of novel antibacterial agents. The class-level evidence demonstrates that nitrothiazole derivatives possess a unique bactericidal mode of action against anaerobic bacteria, achieving MICs significantly lower than common antibiotics like clindamycin and tetracycline [6]. The specific regiochemistry of this compound (5-methyl, 4-nitro) provides a well-defined electronic structure and synthetic handle for further optimization, making it a valuable starting point for addressing the urgent need for new drugs against resistant anaerobic pathogens [7].

Synthetic Methodology: A Building Block for Position-Specific Condensation and Coupling Reactions

Source 5-methyl-4-nitro-1,2-thiazole as a specialized intermediate for constructing complex molecules via its unique reactivity profile. The 5-methyl group enables condensation reactions that are not observed for 3-methyl substituted isomers, offering a distinct synthetic advantage [6]. Furthermore, the nitro group can be selectively reduced to an amine for subsequent diversification. This compound's specific substitution pattern allows for predictable and selective transformations, making it a reliable choice for advanced organic synthesis and the development of novel chemical entities [7].

Inorganic and Organometallic Chemistry: Rational Design of Platinum(II) Anticancer Complexes

Utilize 5-methyl-4-nitro-1,2-thiazole as a nitrogen-donor ligand for the synthesis of novel platinum(II) complexes with potential anticancer activity. DFT calculations on the class of 4-nitroisothiazoles confirm an overwhelming thermodynamic preference (19-48 kcal/mol) for N-Pt over S-Pt coordination, ensuring predictable complex geometry and stability [6]. This allows for the rational design and synthesis of well-defined metal complexes for biological evaluation. The presence of the methyl group at the 5-position can further modulate the lipophilicity and steric profile of the resulting complex compared to the unsubstituted analog, potentially influencing cellular uptake and target interaction.

Agrochemical Research: Intermediate for Herbicide and Fungicide Development

Procure 5-methyl-4-nitro-1,2-thiazole as a key intermediate in the synthesis of novel agrochemicals. Patents and literature indicate that substituted 4-nitroisothiazoles, particularly those with a 5-methyl group, serve as crucial building blocks for developing herbicides and fungicides [6]. The compound's inherent reactivity and the known bioactivity of the nitrothiazole class provide a strong foundation for creating new crop protection agents with potentially novel modes of action [7].

Technical Documentation Hub

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